Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives.
Preparation Methods
The synthesis of Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as chlorosulfonic acid.
Amidation: The amide bond is formed by reacting the intermediate with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ester groups can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylic acid: A simpler thiazole derivative with a carboxylic acid group.
4-Methylthiazole: A thiazole derivative with a methyl group at the 4-position.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S2/c1-2-23-14(20)12-9-24-15(17-12)18-13(19)7-8-25(21,22)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSRGLOLGHFDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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